molecular formula C25H21FN4O3 B11239903 N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide

Cat. No.: B11239903
M. Wt: 444.5 g/mol
InChI Key: KYXSXTLPFDYBSF-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is a complex organic compound with a unique structure that includes a quinoxaline core, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: This compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound for research in medicinal chemistry and material science.

Properties

Molecular Formula

C25H21FN4O3

Molecular Weight

444.5 g/mol

IUPAC Name

2-[3-[acetyl(benzyl)amino]-2-oxoquinoxalin-1-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C25H21FN4O3/c1-17(31)29(15-18-8-3-2-4-9-18)24-25(33)30(22-13-6-5-12-21(22)28-24)16-23(32)27-20-11-7-10-19(26)14-20/h2-14H,15-16H2,1H3,(H,27,32)

InChI Key

KYXSXTLPFDYBSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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